molecular formula C7H13NO2 B8060687 (2R)-2-Amino-4-cyclopropylbutanoic acid

(2R)-2-Amino-4-cyclopropylbutanoic acid

Cat. No.: B8060687
M. Wt: 143.18 g/mol
InChI Key: XQBROTNHOLWMJR-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-4-cyclopropylbutanoic acid: is a chiral amino acid derivative characterized by the presence of a cyclopropyl group attached to the butanoic acid backbone

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the cyclization of a linear precursor followed by amino group introduction.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

(2R)-2-Amino-4-cyclopropylbutanoic acid: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the carboxyl group.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles like alcohols or amines in the presence of a suitable catalyst.

Major Products Formed:

  • Amine oxide from oxidation.

  • Alcohol from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

(2R)-2-Amino-4-cyclopropylbutanoic acid: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-Amino-4-cyclopropylbutanoic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate biochemical pathways related to metabolism, signaling, or gene expression.

Comparison with Similar Compounds

(2R)-2-Amino-4-cyclopropylbutanoic acid: can be compared with other similar amino acids and derivatives:

  • Similar Compounds: (S)-2-Amino-4-cyclopropylbutanoic acid, (R)-2-Amino-3-cyclopropylbutanoic acid, and other cyclopropyl-containing amino acids.

  • Uniqueness: The presence of the cyclopropyl group imparts unique chemical and biological properties, distinguishing it from other amino acids.

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Properties

IUPAC Name

(2R)-2-amino-4-cyclopropylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)4-3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBROTNHOLWMJR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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